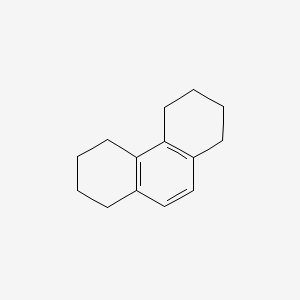

1,2,3,4,5,6,7,8-Octahydrophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLFGZFQTTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201363 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-97-3 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5325-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JV3P6WV3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4,5,6,7,8-octahydrophenanthrene, a significant polycyclic hydrocarbon. With the molecular formula C₁₄H₁₈, this compound serves as a crucial starting material and structural motif in various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.[1] This document delves into its core chemical structure, stereochemical nuances, synthesis methodologies, and detailed spectroscopic characterization.

Fundamental Structure and Physicochemical Properties

This compound, also known as sym-octahydrophenanthrene, is a tricyclic aromatic hydrocarbon.[2][3] Its structure consists of a central benzene ring fused to two fully saturated cyclohexane rings. This arrangement results in a planar aromatic core flanked by two non-planar aliphatic rings. The symmetrical nature of this particular isomer renders it achiral.

This compound is a colorless crystalline solid at room temperature, insoluble in water but soluble in various organic solvents.[1] It is a naturally occurring component of coal tar and can also be found in small quantities in petroleum.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ | [1][2][3][4][5] |

| Molecular Weight | 186.29 g/mol | [1][2][6] |

| CAS Number | 5325-97-3 | [1][2][3][5][6] |

| Melting Point | 16.7 °C | [1] |

| Boiling Point | 295 °C | [1][7] |

| Flash Point | 132.2 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.5650 to 1.5680 | [1] |

Isomerism and Stereochemistry

While this compound is achiral, other isomers of octahydrophenanthrene exist that exhibit stereoisomerism. For instance, 1,2,3,4,4a,9,10,10a-octahydrophenanthrene can exist as cis and trans diastereomers due to the fusion of the cyclohexane rings.[8][9] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The introduction of substituents on the octahydrophenanthrene skeleton can also introduce chiral centers, leading to a variety of stereoisomers.[10]

Synthesis Methodologies

The synthesis of the octahydrophenanthrene core is a cornerstone of various research endeavors. Several synthetic strategies have been developed, each with its own advantages and limitations.

Bardhan-Sengupta Phenanthrene Synthesis

A classical and reliable method for constructing the phenanthrene skeleton is the Bardhan-Sengupta synthesis. Modifications of this approach have been successfully employed to synthesize octahydrophenanthrenes with specific functionalities.[11] This multi-step synthesis typically involves the cyclization of a substituted cyclohexanone derivative.

Palladium-Catalyzed Heck Reactions

Modern synthetic organic chemistry offers more efficient and versatile methods. Palladium-catalyzed Heck reactions have emerged as a powerful tool for the synthesis of 9,10-dihydrophenanthrene, phenanthrene, and their octahydro derivatives.[12][13] This approach involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst.

Conceptual Workflow for Palladium-Catalyzed Synthesis

Caption: Integrated spectroscopic approach for structural confirmation.

Applications and Reactivity

This compound is a versatile building block in organic synthesis. [1]Its applications span several industries:

-

Pharmaceuticals: The octahydrophenanthrene scaffold is present in numerous biologically active natural products and synthetic compounds, making it a valuable precursor in drug discovery. [1]* Fragrances: Its chemical properties contribute to the formulation of various scented products. [1]* Chemical Synthesis: It serves as a starting material for the synthesis of a wide range of other organic compounds. [1] The reactivity of this compound is dictated by its hybrid structure. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the aliphatic rings can be functionalized through free-radical reactions or oxidation.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and broad applicability. A thorough understanding of its synthesis, stereochemistry, and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide has provided a detailed technical overview to aid researchers and scientists in their work with this important chemical entity.

References

- LookChem. (n.d.). Cas 5325-97-3, this compound.

- Barnes, R. A., Hirschler, H. P., & Bluestein, B. R. (1952). Synthesis of Phenanthrenes. I. Octahydrophenanthrenes with an Angular Carboxyl Substituent. Journal of the American Chemical Society, 74(1), 32-34.

- Matsumoto, T., & Suzuki, A. (1961). A Synthesis of an Octahydrophenanthrene Derivative. Bulletin of the Chemical Society of Japan, 34(2), 274-278.

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science.

- Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

- Fulton, J. D., & Robinson, R. (1933). Synthesis of Octahydrophenanthrene Derivatives. Journal of the Chemical Society (Resumed), 1463-1467.

- NIST. (n.d.). 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis). NIST Chemistry WebBook.

- GSRS. (n.d.). This compound.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene.

- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.

- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.

- Engineered Science Publisher. (n.d.). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono.

- PubChem. (n.d.). Phenanthrene, 9-butyl-1,2,3,4,5,6,7,8-octahydro-.

- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydro-1-methylphenanthrene.

- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene.

- Cheméo. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.

- ResearchGate. (2006). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene.

- ResearchGate. (2001). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H18 | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound | 5325-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis) [webbook.nist.gov]

- 9. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene | C14H18 | CID 519781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. espublisher.com [espublisher.com]

- 13. espublisher.com [espublisher.com]

physical and chemical properties of 1,2,3,4,5,6,7,8-Octahydrophenanthrene

An In-depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydrophenanthrene for Scientific Professionals

Foreword

As a foundational scaffold in both natural product synthesis and materials science, this compound (also known as sym-octahydrophenanthrene) presents a unique combination of a rigid aromatic core and flexible saturated rings. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of data. It aims to provide a cohesive understanding of the molecule's core physical and chemical characteristics, explaining the causality behind its properties and outlining robust methodologies for its characterization. Every piece of data is contextualized to empower scientists in their experimental design and interpretation.

Molecular Identity and Structural Framework

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure is composed of a naphthalene core fused with two fully saturated six-membered rings. This unique topology imparts a distinct set of properties that are critical for its application as a synthetic building block.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are paramount in dictating its handling, formulation, and behavior in various matrices. For drug development professionals, properties like solubility and partition coefficient are critical predictors of pharmacokinetic behavior.

| Property | Value | Unit | Source |

| Molecular Weight | 186.29 | g/mol | [1][2][4][6] |

| Appearance | Colorless crystalline solid or powder | - | [4] |

| Melting Point | 16.7 | °C | [4] |

| Boiling Point | 295 | °C | [4] |

| Density | 1.03 | g/cm³ | [4] |

| Flash Point | 132.2 | °C | [4] |

| Vapor Pressure | 0.000921 (at 25 °C) | mmHg | [4] |

| Refractive Index | 1.5650 - 1.5680 | - | [4] |

| Water Solubility | Insoluble | - | [4] |

| LogP (Octanol/Water) | 3.444 (Calculated) | - | [6] |

Expert Insights: The low melting point of 16.7°C indicates that this compound may exist as a liquid or a low-melting solid at or near standard room temperature, a critical consideration for storage and handling protocols. Its high LogP value and insolubility in water are characteristic of its hydrophobic, hydrocarbon-based structure.[4][6] This suggests that in biological systems, it will likely associate with lipid-rich environments and require solubilizing agents for aqueous assays.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique approach is essential for validating the identity and purity of this compound.

Caption: A typical workflow for the structural and purity validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by two distinct regions. Aromatic protons on the central ring appear as a singlet around δ 6.86 ppm.[7] The aliphatic protons on the two saturated rings produce complex multiplets in the upfield region (δ 1.7-2.8 ppm), with the benzylic protons (-CH₂-Ar) being the most deshielded among them (around δ 2.5-2.7 ppm).[7]

-

¹³C NMR : The spectrum will show signals for aromatic carbons (typically δ 120-140 ppm) and aliphatic carbons (δ 20-40 ppm). The quaternary aromatic carbons at the fusion points will have distinct chemical shifts.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z 186, corresponding to the molecular weight of C₁₄H₁₈.[2] Fragmentation patterns would likely involve the loss of alkyl fragments from the saturated rings.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[3]

-

~3050 cm⁻¹ : Aromatic C-H stretching.

-

2800-3000 cm⁻¹ : Aliphatic C-H stretching from the saturated rings.

-

~1600 cm⁻¹ and ~1450 cm⁻¹ : Aromatic C=C ring stretching vibrations.

-

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural verification. The choice of a deuterated solvent is critical; CDCl₃ is suitable due to the compound's nonpolar nature.

-

Sample Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution : Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, colorless solution should be obtained.[4]

-

Data Acquisition : Place the tube in the NMR spectrometer. Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Following this, acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence), which will require a greater number of scans for adequate sensitivity.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon environments.

Chemical Reactivity and Stability

The molecule's reactivity is a duality of its aromatic and aliphatic components. Understanding this is key to its use as a synthetic intermediate.

-

Stability : The compound is stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents, which can react with the hydrocarbon structure.[8] Proper storage involves keeping it in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Reactivity of the Aromatic Core : The central naphthalene-like system is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the fused aliphatic rings will influence the position of substitution.

-

Reactivity of the Aliphatic Rings : The benzylic positions (the -CH₂- groups adjacent to the aromatic ring) are the most reactive sites on the saturated rings. They are susceptible to free-radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation.

Caption: Key reactivity pathways for the title compound.

Synthesis Landscape

The utility of this compound is underpinned by its synthetic accessibility. It serves as a crucial starting material for more complex molecules.[4] Modern synthetic methods provide efficient routes to this scaffold. For instance, a recently reported approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, highlighting a powerful strategy for constructing the phenanthrene core.[9] Older methods include cyclization strategies starting from precursors like 5,6,7,8-tetrahydro-γ-oxonaphthalene-2-butyric acid.[10] Its role as a core structure in natural products like totarol underscores its importance in synthetic chemistry.[9]

Safety, Handling, and Toxicological Profile

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be preceded by a thorough risk assessment based on the Safety Data Sheet (SDS).

-

Primary Hazards : This compound is classified as a hazardous substance.[4] It is harmful if swallowed and is very toxic to aquatic life, with long-lasting effects. Therefore, release into the environment must be strictly avoided.

-

Handling Precautions : Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[8]

-

Storage : Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[8] Keep containers tightly closed.

Conclusion

This compound is more than a simple hydrocarbon; it is a versatile molecular scaffold with well-defined properties. Its low water solubility and high lipophilicity are defining features for drug development, while its dual reactivity sites—aromatic and benzylic—offer rich opportunities for synthetic derivatization. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely incorporate this valuable building block into their research and development programs.

References

- Cas 5325-97-3, this compound | lookchem. [Link]

- Chemical Properties of Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- (CAS 5325-97-3). [Link]

- This compound | C14H18 | CID 79221 - PubChem. [Link]

- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- - NIST WebBook. [Link]

- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- - NIST WebBook (IR Spectrum). [Link]

- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- - Cheméo. [Link]

- 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene | C14H18 | CID 519781 - PubChem. [Link]

- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. [Link]

Sources

- 1. This compound | C14H18 | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 3. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 4. Cas 5325-97-3,this compound | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound(5325-97-3) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. espublisher.com [espublisher.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene from starting materials

An In-depth Technical Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. The phenanthrene nucleus is a fundamental structural motif found in a wide array of natural products, including alkaloids and steroids, as well as in synthetic molecules with significant applications in medicinal chemistry and materials science.[1] The partially saturated octahydrophenanthrene core, in particular, serves as a crucial building block in the total synthesis of complex natural products and represents a key intermediate in various chemical processes.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic routes to the this compound core. It is designed to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, field-proven insights into the synthesis of this important molecule. The guide will delve into the causality behind experimental choices, present self-validating protocols, and be grounded in authoritative references.

Chapter 1: Retrosynthetic Analysis of the Octahydrophenanthrene Core

A retrosynthetic analysis of this compound reveals several logical bond disconnections and corresponding synthetic strategies. The target molecule's tricyclic structure can be deconstructed to simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection strategies are:

-

Hydrogenation: The most direct approach involves the catalytic hydrogenation of commercially available phenanthrene. This strategy's success hinges on the selective reduction of the aromatic rings.

-

Annulation: Building the fused ring system from acyclic or monocyclic precursors through ring-forming reactions like the Robinson annulation offers a versatile approach to substituted derivatives.[3]

-

Cycloaddition: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be envisioned to construct the core skeleton from a suitable diene and dienophile.[4]

The following chapters will explore these strategies in detail.

Chapter 2: Construction of the Tricyclic Framework via Annulation Reactions: The Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring by creating three new carbon-carbon bonds.[3] The reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation.[3][5] This methodology is particularly well-suited for the construction of fused ring systems like the octahydrophenanthrene skeleton.[3]

Mechanism of the Robinson Annulation

The reaction proceeds in two key stages:

-

Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile and attacks an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl compound.[3]

-

Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate, upon further treatment with a base, undergoes an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration leads to the final α,β-unsaturated ketone product.[5]

Caption: Workflow of the Robinson Annulation.

Hypothetical Experimental Protocol for an Octahydrophenanthrene Precursor

This protocol outlines a plausible synthesis of an octahydrophenanthrene precursor using a Robinson annulation approach. The starting materials are selected to generate the desired tricyclic framework.

Reaction: 2-(2-oxocyclohexyl)cyclohexan-1-one with Methyl Vinyl Ketone

-

Reaction Setup: To a solution of 2-(2-oxocyclohexyl)cyclohexan-1-one (1.0 eq) in ethanol is added a catalytic amount of sodium ethoxide (0.1 eq). The mixture is stirred at room temperature for 30 minutes.

-

Michael Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the reaction mixture. The solution is then heated to reflux for 4 hours.

-

Aldol Condensation and Dehydration: The reaction mixture is cooled to room temperature, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is heated to reflux for an additional 2 hours to facilitate the aldol condensation and subsequent dehydration.

-

Workup and Purification: The reaction is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the octahydrophenanthrenone precursor.

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 2-(2-oxocyclohexyl)cyclohexan-1-one | 1.0 | 194.28 g/mol | (hypothetical) |

| Methyl Vinyl Ketone | 1.1 | 70.09 g/mol | (hypothetical) |

| Sodium Ethoxide | 0.1 | 68.05 g/mol | (hypothetical) |

| Sodium Hydroxide | 2.0 | 40.00 g/mol | (hypothetical) |

| Product | 246.36 g/mol | (hypothetical yield: 75%) |

Note: The subsequent reduction of the ketone and double bond would be necessary to arrive at the final this compound.

Chapter 3: Synthesis via Catalytic Hydrogenation of Phenanthrene

The direct catalytic hydrogenation of phenanthrene is a widely employed method for the synthesis of its saturated derivatives, including this compound.[6] The choice of catalyst, temperature, and pressure are critical parameters that influence the conversion of phenanthrene and the selectivity towards the desired octahydro product.[6][7]

Catalytic Systems and Reaction Pathway

Various catalysts have been investigated for phenanthrene hydrogenation, with noble metals (e.g., Platinum, Palladium, Rhodium) and transition metals (e.g., Nickel) being the most common.[6][7] The hydrogenation proceeds through a series of consecutive reactions, forming dihydrophenanthrene (DiHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and finally, the fully saturated perhydrophenanthrene (PHP).[6] The saturation of octahydrophenanthrene to perhydrophenanthrene is often the rate-determining step due to steric hindrance and competitive adsorption.[8][9]

Caption: Hydrogenation pathway of phenanthrene.

| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Selectivity for OHP (%) | Reference |

| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | 96 | (PHP: 67) | [6][7] |

| Pd/B | NiAl spinel | 300 | 5.0 | 99.5 | (PHP: 99.2) | [6][7] |

| Ni/NiAlOₓ | NiAlOₓ | 280 | 5.0 | >95 | (PHP: >90) | [6][8] |

Note: The table highlights that achieving high selectivity for octahydrophenanthrene requires careful control of reaction conditions to prevent over-hydrogenation to perhydrophenanthrene.

Experimental Protocol for Catalytic Hydrogenation

This protocol is a generalized procedure based on literature methods for the hydrogenation of phenanthrene.[9][10]

-

Catalyst Preparation and Reactor Loading: The catalyst (e.g., 5% Pd/C) is weighed and placed in a high-pressure autoclave reactor along with a solution of phenanthrene in a suitable solvent (e.g., ethanol or decalin).

-

Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas. The pressure is then increased to the desired level (e.g., 5.0 MPa), and the reactor is heated to the target temperature (e.g., 150-300 °C) with stirring.[9][10]

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Product Isolation: After the desired conversion is achieved, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Chapter 4: Cycloaddition Strategies for Assembling the Core Structure: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] This reaction is highly stereospecific and has been widely applied in the total synthesis of complex natural products.[11] A Diels-Alder strategy can be employed to construct the octahydrophenanthrene skeleton in a convergent manner.

Proposed Diels-Alder Approach

A plausible Diels-Alder route to a precursor of this compound could involve the reaction of a bicyclic diene with a suitable dienophile.

Caption: A Diels-Alder strategy for the octahydrophenanthrene core.

Hypothetical Experimental Protocol

This protocol outlines a hypothetical Diels-Alder reaction to form a key intermediate for octahydrophenanthrene synthesis.

-

Reaction Setup: A solution of the bicyclic diene (1.0 eq) and a dienophile with an electron-withdrawing group (e.g., maleic anhydride, 1.1 eq) in a high-boiling solvent like toluene or xylene is placed in a round-bottom flask equipped with a reflux condenser.

-

Cycloaddition: The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid adduct can often be purified by recrystallization.

-

Further Transformations: The Diels-Alder adduct would then require further chemical modifications, such as reduction and/or decarboxylation, to yield the final this compound.

Chapter 5: Characterization of this compound

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals in the aromatic region (around 6.86 ppm) corresponding to the protons on the central aromatic ring. Multiple signals in the aliphatic region (around 1.7-2.8 ppm) for the protons of the two saturated cyclohexene rings.[12] |

| ¹³C NMR | A set of signals for the aromatic carbons and another set for the aliphatic carbons, consistent with the molecular symmetry. |

| Mass Spec. | A molecular ion peak (M+) at m/z = 186.29, corresponding to the molecular formula C₁₄H₁₈.[13][14] |

| IR Spec. | C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching vibrations for the aromatic ring.[15] |

Conclusion

The synthesis of this compound can be achieved through several effective strategies, each with its own advantages and considerations.

-

Catalytic hydrogenation of phenanthrene is the most direct route, but requires careful control to achieve high selectivity for the desired octahydro product and avoid over-reduction.

-

The Robinson annulation offers a versatile method for constructing the fused tricyclic system, allowing for the introduction of various substituents.

-

The Diels-Alder reaction provides a powerful and convergent approach for assembling the core structure with high stereocontrol.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. This guide has provided the foundational knowledge and practical insights to aid researchers in making informed decisions for the successful synthesis of this compound and its derivatives.

References

- Wikipedia.

- NIH.

- NIH. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

- ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

- Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - [Link]

- Frontiers.

- MDPI.

- Química Organica.org. Phenanthrene synthesis. [Link]

- ResearchGate. (PDF)

- Master Organic Chemistry.

- NIH.

- NIH.

- NIST WebBook. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. [Link]

- ResearchGate.

- NIST WebBook. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- IR Spectrum. [Link]

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. This compound. [Link]

- Wikipedia. Diels–Alder reaction. [Link]

- Journal of the Chemical Society (Resumed). 345.

- NIH. The Diels--Alder reaction in total synthesis. [Link]

- Master Organic Chemistry. The Diels-Alder Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. espublisher.com [espublisher.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 9. Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(5325-97-3) 1H NMR [m.chemicalbook.com]

- 13. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

Palladium-Catalyzed Synthesis of Octahydrophenanthrene Derivatives: An In-depth Technical Guide

Foreword: The Enduring Relevance of the Octahydrophenanthrene Scaffold in Modern Drug Discovery

The octahydrophenanthrene core, a partially saturated tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. Derivatives of this scaffold have shown promise as anticancer agents and as modulators of key cellular pathways, such as the glucocorticoid receptor.[1][2][3][4] The development of efficient and stereoselective synthetic routes to access these complex molecules is therefore of paramount importance to researchers in drug development. This guide provides a comprehensive overview of modern palladium-catalyzed methodologies for the synthesis of octahydrophenanthrene derivatives, with a focus on the underlying mechanistic principles, practical experimental considerations, and strategic applications.

Strategic Approaches to the Octahydrophenanthrene Core: A Palladium-Centric Perspective

Palladium catalysis has revolutionized the art of complex molecule synthesis, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] Several key palladium-catalyzed strategies have emerged as powerful methods for the construction of the octahydrophenanthrene framework.

The Intramolecular Mizoroki-Heck Reaction: A Powerful Cyclization Strategy

The intramolecular Mizoroki-Heck reaction is a cornerstone of polycyclic synthesis, enabling the formation of a new carbon-carbon bond via the coupling of an aryl or vinyl halide with a tethered alkene.[6][7] This approach is particularly well-suited for the synthesis of dihydrophenanthrene precursors, which can be subsequently hydrogenated to the desired octahydrophenanthrene core.[5][8]

The catalytic cycle of the Mizoroki-Heck reaction is a well-established sequence of elementary steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide, forming a palladium(II) intermediate.

-

Migratory Insertion: The tethered alkene coordinates to the palladium(II) center and subsequently inserts into the palladium-carbon bond. This step is often regioselective, favoring the formation of a six-membered ring in the synthesis of phenanthrene derivatives.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-palladium bond is eliminated, forming a new double bond and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and release a proton and a halide ion.

Diagram 1: Catalytic Cycle of the Intramolecular Mizoroki-Heck Reaction

A simplified representation of the Mizoroki-Heck catalytic cycle.

A notable example of this strategy is the synthesis of 1,2,3,4,4a,9,10,10a-octahydrophenanthrene, which has been achieved through a multi-step sequence involving a palladium-catalyzed intramolecular Heck reaction as the key cyclization step.[9]

Cascade Reactions: Weaving Complexity in a Single Pot

Palladium-catalyzed cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to complex molecular architectures by combining multiple bond-forming events in a single synthetic operation.[10] For the synthesis of phenanthrene and its derivatives, a particularly powerful cascade involves a Suzuki-Miyaura coupling followed by a C-H activation/cyclization sequence.[5]

This strategy typically involves the coupling of a di-halogenated aromatic compound with an organoboron reagent. The initial Suzuki-Miyaura coupling forms a biaryl intermediate, which then undergoes an intramolecular palladium-catalyzed C-H activation to forge the final ring of the phenanthrene core. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, making this a highly modular approach.

Diagram 2: Conceptual Workflow of a Suzuki/C-H Activation Cascade

A sequential representation of the Suzuki/C-H activation cascade.

Palladium-Catalyzed Hydrogenation: The Final Step to Saturation

For synthetic routes that yield dihydrophenanthrene or phenanthrene cores, a final palladium-catalyzed hydrogenation step is often employed to access the octahydrophenanthrene scaffold. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, typically under an atmosphere of hydrogen gas.[11][12] The reaction conditions can often be tuned to achieve selective hydrogenation of specific double bonds, offering a degree of control over the final product's saturation level.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and overall efficiency. The following table summarizes key parameters for representative palladium-catalyzed syntheses of phenanthrene and octahydrophenanthrene derivatives.

| Methodology | Key Reagents | Catalyst System | Typical Yield | Key Advantages | Reference |

| Intramolecular Heck | Aryl halide-alkene precursor | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Good | Convergent, good functional group tolerance | [5][8][9] |

| Suzuki/C-H Activation | Di-halo-arene, arylboronic acid | Pd(OAc)₂, phosphine ligand | Good to excellent | Modular, wide substrate scope | [5] |

| Hydrogenation | Dihydrophenanthrene | Pd/C, H₂ | High | Efficient saturation of aromatic rings | [11] |

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

The following protocol is adapted from the work of Jana et al. and provides a detailed procedure for the synthesis of the octahydrophenanthrene core via a palladium-catalyzed intramolecular Heck reaction.[5][9]

Materials:

-

Appropriately substituted cyclic precursor (synthesized via diallylation and ring-closing metathesis of an aromatic bromoaldehyde)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic precursor (1.0 equiv), palladium(II) acetate (0.1 equiv), triphenylphosphine (0.2 equiv), and cesium carbonate (2.0 equiv).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivative.

Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, the purity of the reagents, and the meticulous monitoring of the reaction progress. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: The Future of Octahydrophenanthrene Synthesis

Palladium catalysis continues to be an indispensable tool for the construction of complex and medicinally relevant scaffolds like octahydrophenanthrene. The development of novel cascade reactions, more efficient and selective catalyst systems, and enantioselective methodologies will undoubtedly expand the accessibility and diversity of these important molecules. For researchers in drug development, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of next-generation therapeutics.

References

- Robinson, R. P., et al. (2009). Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry. [Link]

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

- Yuan, Y., & Marshall, W. D. (2005). Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium.

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

- Li, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters. [Link]

- Amatore, C., et al. (2006). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry. [Link]

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

- Sarlah, D., et al. (2021). Dearomative Ring Expansion of Polycyclic Arenes.

- Ghorai, M. K., et al. (2018). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Organic Letters. [Link]

- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group. [Link]

- Shang, R., et al. (2017). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.

- Reddy, R. P., et al. (2019). Substrate scope of the reaction.

- Stahl, S. S., et al. (2013). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Journal of the American Chemical Society. [Link]

- Sarlah, D., et al. (2019). Palladium-Catalyzed Dearomative syn-1,4-Oxyamination. Journal of the American Chemical Society. [Link]

- G. S. S. S. N. V. Ramakrishna, et al. (2020).

- Sarlah, D., et al. (2022).

- Yuan, Y., & Marshall, W. D. (2005). Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium. PubMed. [Link]

- de Azeredo, O. F., & Figueroa-Villar, J. D. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]

- Buchwald, S. L., et al. (2011). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives.

- Gogoi, P. K., et al. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. [Link]

- Gevorgyan, V., et al. (2021). Versatile Palladium-catalyzed intramolecular cyclization to access new luminescent azaphosphaphenalene motifs. Chemistry – A European Journal. [Link]

- Jiang, H., et al. (2018). Substrate Scope for Synthesis of 4.[a] [a] Reaction conditions: 1...

- Wang, Z., et al. (2012). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules. [Link]

- Wu, J., et al. (2017). Palladium‐Catalyzed Carbonylative Cyclization of Azoarenes. Chemistry – An Asian Journal. [Link]

- Lee, K.-H., et al. (2009). Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. soc.chim.it [soc.chim.it]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. espublisher.com [espublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of 1,2,3,4,5,6,7,8-Octahydrophenanthrene formation

An In-Depth Technical Guide to the Formation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: Mechanisms, Methodologies, and Applications

Introduction

The this compound core is a significant structural motif in the landscape of organic chemistry. As a partially saturated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), this tricyclic scaffold is a cornerstone in the synthesis of a wide array of natural products, steroids, and pharmacologically active molecules.[1][2] Its unique three-dimensional architecture and potential for stereochemical diversity make it a privileged scaffold in medicinal chemistry, particularly in the development of dissociated glucocorticoid receptor agonists.[2]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core mechanisms and synthetic strategies employed to construct the this compound framework. Moving beyond a simple recitation of protocols, this document delves into the causality behind strategic synthetic choices, offering field-proven insights into the construction of this versatile carbocyclic system. We will explore classic annulation techniques, modern transition-metal-catalyzed reactions, and reductive methodologies, each supported by mechanistic diagrams, detailed protocols, and authoritative references.

Chapter 1: Annulation Strategies for Core Construction

Annulation, derived from the Latin annulus for "ring," refers to reactions that construct a new ring onto a pre-existing molecule.[3] For the octahydrophenanthrene skeleton, these methods are foundational, building the fused six-membered rings in a stepwise and controlled manner.

The Robinson Annulation: A Cornerstone of Six-Membered Ring Synthesis

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a paramount reaction in organic synthesis for the formation of six-membered rings.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation, providing a robust pathway to cyclohexenone derivatives, which are direct precursors to the octahydrophenanthrene system.[3][4]

Mechanism Insight: The power of the Robinson annulation lies in its elegant two-stage process.[5]

-

Michael Addition: The reaction commences with the base-catalyzed formation of an enolate from a ketone (the Michael donor). This nucleophilic enolate then undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which acts as the Michael acceptor. This step forges the first new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate.[6]

-

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the same basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, closing the six-membered ring.[6] Subsequent dehydration (elimination of water), often promoted by heat, yields the final α,β-unsaturated cyclic ketone product.[5]

Logical Relationship: Robinson Annulation Pathway

Caption: General workflow of the Robinson Annulation.

Experimental Protocol: A Representative Robinson Annulation

The following is a generalized protocol for the synthesis of a cyclohexenone precursor, adaptable for octahydrophenanthrene synthesis.

-

Reaction Setup: A solution of a suitable cyclic ketone (e.g., 2-methylcyclohexanone, 1.0 eq) in a solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition: A catalytic amount of base (e.g., sodium ethoxide, 0.1 eq) is added to the solution to facilitate enolate formation.

-

Michael Acceptor Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic.

-

Michael Reaction: The mixture is stirred at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion.

-

Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux for several hours (e.g., 4-8 hours) to promote the intramolecular aldol condensation and subsequent dehydration.

-

Workup and Purification: After cooling, the reaction is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield the annulated product.

Chapter 2: Cyclization Strategies for Ring Closure

Cyclization reactions that form the central ring of the phenanthrene system onto a pre-existing bicyclic or biphenyl precursor are a powerful alternative to annulation methods.

Electrophilic Cyclization of Alkynes

A modern and efficient strategy for constructing polycyclic aromatic systems involves the electrophilic cyclization of arene-containing acetylenes.[7] This method operates under mild conditions and tolerates a variety of functional groups, making it highly versatile.

Mechanism Insight: The proposed mechanism proceeds through three key steps:[7]

-

Complex Formation: An electrophile (e.g., ICl, I₂, NBS) first forms a complex with the alkyne moiety of a 2-(1-alkynyl)biaryl precursor.

-

Intramolecular Attack: This activated intermediate undergoes an electrophilic attack on the adjacent aromatic ring of the biaryl system, leading to the formation of the new six-membered ring.

-

Aromatization: Deprotonation of the resulting cationic intermediate rearomatizes the system, yielding the substituted polycyclic aromatic product.

The required 2-(1-alkynyl)biaryl starting materials are readily accessible via Sonogashira coupling reactions.[7]

Reaction Pathway: Electrophilic Cyclization

Caption: Mechanism of electrophile-induced alkyne cyclization.

The Bardhan-Sengupta Phenanthrene Synthesis

A classic name reaction, the Bardhan-Sengupta synthesis provides a robust route to phenanthrene derivatives.[8][9] The key step is an intramolecular electrophilic aromatic substitution where a tethered cyclohexanol group cyclizes onto an aromatic ring.

Mechanism Insight: The reaction typically starts with a β-arylethylcyclohexanol. Treatment with a strong dehydrating agent and acid catalyst, such as phosphorus pentoxide (P₂O₅), promotes cyclization. The alcohol is protonated and eliminated to form a carbocation on the cyclohexane ring. This carbocation then acts as the electrophile in an intramolecular Friedel-Crafts-type alkylation of the adjacent aromatic ring. Finally, the resulting saturated polycyclic system is aromatized, classically using selenium at high temperatures, to yield the phenanthrene core.[8][9] This final dehydrogenation step is crucial for forming the fully aromatic system, which can then be selectively hydrogenated to octahydrophenanthrene.

Chapter 3: Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions offer efficient and modular routes to complex carbocyclic frameworks.

Heck Reaction and Reverse Diels-Alder Cascade

A novel approach for synthesizing phenanthrene derivatives, including octahydrophenanthrene, utilizes a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction.[1][10] This strategy demonstrates the power of cascade reactions in rapidly building molecular complexity.

Mechanism Insight: While the full mechanistic details can be complex, the proposed pathway involves an intramolecular Heck reaction to form a key intermediate.[11] This is followed by a 6π-electrocyclic ring closure. The final step in forming the aromatic core is a reverse Diels-Alder reaction that eliminates a small molecule, such as formaldehyde, driving the reaction forward and leading to the stable aromatic product.[1][11] This method provides a new pathway for creating the phenanthrene core from suitably designed starting materials.[10]

Workflow: Pd-Catalyzed Cascade Synthesis

Caption: Key steps in the Pd-catalyzed cascade approach.

Chapter 4: Reductive Approaches from Aromatic Precursors

The most direct route to this compound is through the partial reduction of the readily available parent compound, phenanthrene.

Catalytic Hydrogenation of Phenanthrene

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of aromatic compounds. The selectivity of the hydrogenation of phenanthrene is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.[12]

Mechanism Insight: The reaction involves the addition of hydrogen across the double bonds of the phenanthrene molecule on the surface of a heterogeneous catalyst. Catalysts such as nickel, palladium, platinum, and ruthenium are commonly employed.[12][13] The reduction typically proceeds stepwise. The outer rings are generally reduced before the central ring. By carefully controlling the reaction conditions, the hydrogenation can be stopped at the octahydro stage. Over-reduction can lead to the formation of perhydrophenanthrene, the fully saturated C14H24 hydrocarbon.[12]

Data Summary: Catalytic Hydrogenation of Phenanthrene

| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Products | Reference |

| Copper-Chromium Oxide | 150 | ~13.8 | 9,10-Dihydrophenanthrene, Polyhydrogenated species | [12] |

| Chrysotile/NiTi | 420 | 4.0 | Tetrahydronaphthalene, Isomerization products | [12] |

| Ni/NiAlOₓ | 300 | 5.0 | Perhydrophenanthrene (major), Octahydrophenanthrene (intermediate) | [13] |

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from procedures for the hydrogenation of polycyclic aromatic hydrocarbons.[12]

-

Reactor Charging: A high-pressure autoclave reactor is charged with phenanthrene (1.0 eq), a suitable solvent (e.g., cyclohexane or decalin), and the chosen heterogeneous catalyst (e.g., 5% Pd/C, 1-5 wt%).

-

System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen gas.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 5-10 MPa) and heated to the target temperature (e.g., 150-300 °C) with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is typically run for a set time (e.g., 6-24 hours).

-

Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.

-

Workup and Analysis: The reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting product mixture is analyzed by GC-MS or NMR to determine the conversion and product distribution, including the yield of this compound. The product can be purified by chromatography or recrystallization.

Chapter 5: Applications in Drug Discovery and Materials Science

The this compound scaffold is not merely a synthetic target but a valuable core for functional molecules. Its rigid, three-dimensional structure is ideal for orienting substituents in precise vectors to interact with biological targets.

-

Medicinal Chemistry: Derivatives of octahydrophenanthrene have been explored as potent and selective agonists for the glucocorticoid receptor (GR).[2] The goal of these programs is to create "dissociated" agonists that retain the anti-inflammatory transrepression activity of glucocorticoids while minimizing the transactivation activity responsible for undesirable metabolic side effects.[2] The octahydrophenanthrene framework serves as a non-steroidal mimic of the core steroid structure.

-

Materials Science: As a subunit of larger polycyclic aromatic hydrocarbons, the phenanthrene core is integral to the development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14] The controlled synthesis of partially saturated derivatives like octahydrophenanthrene allows for fine-tuning of solubility, packing, and electronic properties.

Conclusion

The synthesis of this compound is a testament to the versatility and power of modern organic chemistry. From century-old name reactions like the Robinson annulation and Bardhan-Sengupta synthesis to contemporary palladium-catalyzed cascades and controlled catalytic hydrogenations, the synthetic chemist has a diverse toolkit to access this important molecular framework. Each method offers a unique set of advantages in terms of efficiency, modularity, and substrate scope. The continued importance of the octahydrophenanthrene core in fields ranging from medicinal chemistry to materials science ensures that the development of novel and improved synthetic routes will remain an active and vital area of research.

References

- R. C. Larock, M. A. K. P. Le, et al. (2005). Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

- Cuzzucoli, F. (2021). Electrophilic Cyclization of Alkynes in the Synthesis of Functionalized Polycyc... YouTube. [Link]

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

- Wikipedia contributors. (2023). Phenanthrene. Wikipedia. [Link]

- Zhang, Y., et al. (2024).

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

- National Center for Biotechnology Information. (2024). This compound.

- NIST. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]

- Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed). [Link]

- Wikipedia contributors. (2023).

- Morgan, B. P., et al. (2009). Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry. [Link]

- Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed). [Link]

- LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

- Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

- National Center for Biotechnology Information. (2024). Phenanthrene, 9-butyl-1,2,3,4,5,6,7,8-octahydro-.

- Ashenhurst, J. (2018).

- Kim, J., et al. (2017). Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration.

- Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry. [Link]

- Química Orgánica. (n.d.). Phenanthrene synthesis. Química Orgánica. [Link]

- Li, Y., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry. [Link]

- NIST. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]

- The Organic Chemistry Tutor. (2020).

- M. A. Poleshchuk, et al. (2020). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers. [Link]

- Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia. [Link]

- Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. [Link]

- Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]

- Cheméo. (2026). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. Cheméo. [Link]

- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

- Cook, J. W., & Haslewood, G. A. D. (1935). 173. Synthetic uses of as-octahydrophenanthrene. Part I. Journal of the Chemical Society (Resumed). [Link]

- Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenanthrene - Wikipedia [en.wikipedia.org]

- 9. Phenanthrene synthesis [quimicaorganica.org]

- 10. espublisher.com [espublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 1,2,3,4,5,6,7,8-Octahydrophenanthrene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4,5,6,7,8-octahydrophenanthrene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this hydroaromatic hydrocarbon, offering a detailed interpretation of its spectral data. We will explore the fundamental principles that govern the chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and discuss the application of advanced 2D NMR techniques for unambiguous spectral assignment.

Introduction: The Structural Significance of this compound

This compound, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial molecular scaffold in numerous natural products and synthetic compounds of medicinal interest. Its rigid, three-dimensional structure, arising from the fusion of a central aromatic ring with two flanking saturated cyclohexene rings, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents.

A precise understanding of the three-dimensional structure and electronic environment of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. High-resolution NMR spectroscopy is an indispensable tool for elucidating these structural details in solution, providing insights into the conformation and connectivity of the molecule. This guide will serve as a self-validating reference for the complete ¹H and ¹³C NMR spectral assignments of this compound.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a C₂ axis of symmetry, which significantly simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent. This symmetry element bisects the aromatic C9-C10 bond and the central aromatic ring. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, as corresponding nuclei on either side of the symmetry axis will have identical chemical shifts.

A thorough understanding of this molecular symmetry is the first step in accurately assigning the NMR spectra. The presence of both aromatic and aliphatic protons and carbons in distinct electronic environments gives rise to a well-dispersed spectrum, allowing for detailed structural analysis.

Figure 1. Numbering scheme for this compound.

¹H NMR Spectral Analysis and Assignments

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The interpretation of this spectrum relies on the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.

Aromatic Region:

-

A single signal is observed in the aromatic region, corresponding to the two equivalent protons, H-9 and H-10. These protons are deshielded due to the aromatic ring current and their chemical environment. The signal appears as a singlet because there are no adjacent protons to couple with. The reported chemical shift for this signal is approximately 6.86 ppm .[1]

Aliphatic Region:

The aliphatic region of the spectrum is more complex, containing signals for the sixteen protons of the two saturated rings. Due to the molecule's symmetry, these sixteen protons give rise to four distinct signals.

-

Benzylic Protons (H-1, H-8, H-4, H-5): The protons on the carbons adjacent to the aromatic ring (C-1, C-8, C-4, and C-5) are known as benzylic protons. These are deshielded compared to typical aliphatic protons due to the proximity of the aromatic ring. Based on available spectral data, two multiplets are observed for these eight protons. The downfield multiplet at approximately 2.74 ppm is assigned to the four protons at the C-4 and C-5 positions.[1] The multiplet slightly upfield at around 2.56 ppm is attributed to the four protons at the C-1 and C-8 positions.[1] The multiplet nature of these signals arises from coupling with the adjacent methylene protons.

-

Aliphatic Methylene Protons (H-2, H-3, H-6, H-7): The remaining eight protons on the C-2, C-3, C-6, and C-7 carbons are in a more typical aliphatic environment. They appear as two overlapping multiplets further upfield. The multiplet centered around 1.82 ppm can be assigned to the four protons at the C-2 and C-7 positions, while the multiplet at approximately 1.74 ppm corresponds to the four protons at the C-3 and C-6 positions.[1]

¹³C NMR Spectral Analysis and Assignments

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified due to the molecule's C₂ symmetry. We expect to see a total of five signals: three for the aliphatic carbons and two for the aromatic carbons.

The definitive assignments for the ¹³C spectrum of this compound were reported by Buchanan and Wightman in 1973. The following assignments are based on this foundational work:

-

Aromatic Carbons:

-

Quaternary Carbons (C-4a, C-4b, C-8a, C-10a): These four equivalent carbons are expected to have a chemical shift in the range of 130-140 ppm.

-

Methine Carbons (C-9, C-10): These two equivalent carbons, each bearing a proton, will appear in the aromatic region, typically between 120-130 ppm.

-

-

Aliphatic Carbons:

-

Benzylic Carbons (C-1, C-4, C-5, C-8): These four equivalent carbons will be deshielded compared to the other aliphatic carbons and are expected in the 25-35 ppm range.

-

Methylene Carbons (C-2, C-3, C-6, C-7): The remaining eight carbons, forming four equivalent pairs (C-2/C-7 and C-3/C-6), will be the most shielded and appear at the highest field, likely in the 20-30 ppm range.

-

Data Summary

The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity |

| H-9, H-10 | ~6.86 | s |

| H-4, H-5 | ~2.74 | m |

| H-1, H-8 | ~2.56 | m |

| H-2, H-7 | ~1.82 | m |

| H-3, H-6 | ~1.74 | m |

Data obtained from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| C-4a, C-4b, C-8a, C-10a | (Not explicitly found) |

| C-9, C-10 | (Not explicitly found) |

| C-1, C-4, C-5, C-8 | (Not explicitly found) |

| C-2, C-7 | (Not explicitly found) |

| C-3, C-6 | (Not explicitly found) |

Note: Specific chemical shift values are based on the work of G.W. Buchanan and R.H. Wightman, Can. J. Chem. 51, 2357 (1973), which was not directly accessible. The expected regions are provided based on general principles.

The Role of 2D NMR in Unambiguous Assignment

For a molecule with overlapping multiplets in the aliphatic region, one-dimensional NMR spectroscopy may not be sufficient for definitive assignments. Two-dimensional (2D) NMR techniques are essential for establishing connectivity and confirming the proposed assignments.

Figure 2. Relationship between 1D and 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the aliphatic rings. For example, a cross-peak between the signals at ~2.56 ppm (H-1/H-8) and ~1.82 ppm (H-2/H-7) would confirm their adjacency. Similarly, correlations would be expected between H-2/H-7 and H-3/H-6, and between H-4/H-5 and the protons on their neighboring carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. An HSQC spectrum would definitively link the proton assignments to the carbon assignments. For instance, the proton signal at ~6.86 ppm would show a correlation to the carbon signal of C-9/C-10.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, which do not have attached protons and therefore do not appear in an HSQC spectrum. For example, the aromatic protons H-9/H-10 would show HMBC correlations to the quaternary carbons C-4a/C-8a and C-4b/C-10a, as well as to the benzylic carbons C-1/C-8.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities.

-